molecular formula C45H88NO11P B594314 sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate CAS No. 147867-65-0

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

Cat. No.: B594314
CAS No.: 147867-65-0
M. Wt: 850.2 g/mol
InChI Key: ULSDQCPIMGVPAF-UHFFFAOYSA-N
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Properties

CAS No.

147867-65-0

Molecular Formula

C45H88NO11P

Molecular Weight

850.2 g/mol

IUPAC Name

[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C45H88NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51)

InChI Key

ULSDQCPIMGVPAF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Appearance

Physical solid

Purity

95+%

Related CAS

156543-00-9
147867-65-0

Synonyms

DSPE-MPEG-2000;  MPEG-2000-DSPE;  1,2-Distearoyl-phosphatidylethanolamine-methyl-polyethyleneglycol conjugate-2000

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-MPEG(550) typically involves the conjugation of DSPE with MPEG through a covalent bond. The process begins with the activation of the carboxyl group of DSPE using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The activated DSPE is then reacted with MPEG in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the final product .

Industrial Production Methods

In industrial settings, the production of DSPE-MPEG(550) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as column chromatography or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

DSPE-MPEG(550) primarily undergoes substitution reactions due to the presence of reactive functional groups. The PEGylation process itself is a substitution reaction where the carboxyl group of DSPE is replaced by the MPEG chain .

Common Reagents and Conditions

Major Products

The major product of the PEGylation reaction is DSPE-MPEG(550), with the primary by-products being unreacted DSPE and MPEG .

Scientific Research Applications

Mechanism of Action

DSPE-MPEG(550) exerts its effects through its amphiphilic nature, which allows it to self-assemble into micelles or integrate into lipid bilayers. This property enhances the solubility and stability of hydrophobic drugs in aqueous environments. The MPEG chain provides a hydrophilic “stealth” coating that reduces opsonization and prolongs the circulation time of the nanoparticles in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000 (DSPE-PEG(2000))
  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-5000 (DSPE-PEG(5000))
  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-10000 (DSPE-PEG(10000))

Uniqueness

DSPE-MPEG(550) is unique due to its lower molecular weight MPEG chain, which provides different solubility and stability characteristics compared to its higher molecular weight counterparts. This makes it suitable for specific applications where a lower molecular weight PEGylated lipid is required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Reactant of Route 2
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

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